molecular formula C29H27ClN2O14S B12059521 Meclocycline sulfosalicylate, United States PharmacopeiaReference Standard

Meclocycline sulfosalicylate, United States PharmacopeiaReference Standard

Cat. No.: B12059521
M. Wt: 695.0 g/mol
InChI Key: WVJKUGVVYXCLFV-FRGFDCQGSA-N
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Description

Meclocycline sulfosalicylate is a tetracycline antibiotic used primarily for its antibacterial properties. It is indicated for the treatment of susceptible skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis . This compound is known for its broad-spectrum bacteriostatic activity, which inhibits the growth of a wide range of bacterial species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meclocycline sulfosalicylate involves the reaction of meclocycline with sulfosalicylic acid. The process typically includes dissolving meclocycline in a suitable solvent, followed by the addition of sulfosalicylic acid under controlled conditions to form the sulfosalicylate salt .

Industrial Production Methods: Industrial production of meclocycline sulfosalicylate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Meclocycline sulfosalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of meclocycline, which may have altered antibacterial properties or other pharmacological effects .

Mechanism of Action

Meclocycline sulfosalicylate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The inhibition of protein synthesis ultimately prevents bacterial growth and reproduction . The primary molecular target is the bacterial ribosome, specifically protein S7 of the 30S subunit .

Properties

Molecular Formula

C29H27ClN2O14S

Molecular Weight

695.0 g/mol

IUPAC Name

(4S,4aR,5S,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14-,15+,17+,22+;/m1./s1

InChI Key

WVJKUGVVYXCLFV-FRGFDCQGSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H](C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Origin of Product

United States

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